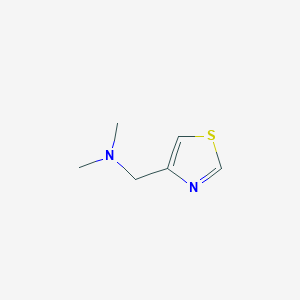

N,N-dimethyl-1-(thiazol-4-yl)methanamine

説明

特性

CAS番号 |

116252-52-9 |

|---|---|

分子式 |

C6H10N2S |

分子量 |

142.22 g/mol |

IUPAC名 |

N,N-dimethyl-1-(1,3-thiazol-4-yl)methanamine |

InChI |

InChI=1S/C6H10N2S/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3 |

InChIキー |

CHADOIPMDJVFRU-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CSC=N1 |

正規SMILES |

CN(C)CC1=CSC=N1 |

同義語 |

4-Thiazolemethanamine, N,N-dimethyl- |

製品の起源 |

United States |

準備方法

General Reaction Scheme and Mechanism

The reductive amination pathway begins with thiazole-4-carbaldehyde as the starting material. This aldehyde undergoes condensation with dimethylamine in the presence of a reducing agent to form the target compound. The reaction typically proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction conditions :

Optimization Strategies

-

pH control : Maintaining a slightly acidic environment (pH 4–6) enhances imine stability and prevents premature reduction of the aldehyde.

-

Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) improve reaction rates but may require higher catalyst loadings.

-

Catalyst selection : Pd/C under hydrogen gas (1–2 atm pressure) offers higher selectivity compared to NaBH3CN, albeit with longer reaction times (12–24 hours).

Table 1. Comparative Performance of Reducing Agents

| Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH3CN | 6–8 | 65 | 92 |

| Pd/C (H2) | 18–24 | 72 | 95 |

Nucleophilic Substitution on 4-Chloromethylthiazole

Two-Step Synthesis via Chloromethyl Intermediate

This method involves the preparation of 4-chloromethylthiazole followed by nucleophilic displacement with dimethylamine.

Step 1: Synthesis of 4-Chloromethylthiazole

-

Starting material : Thiazole-4-methanol

-

Chlorinating agent : Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

-

Conditions : Reflux in dichloromethane (DCM) for 4–6 hours

Step 2: Amination with Dimethylamine

Side Reactions and Mitigation

-

Formation of quaternary ammonium salts : Occurs at elevated temperatures; mitigated by strict temperature control.

-

Hydrolysis of chloromethyl intermediate : Additives like molecular sieves (3Å) reduce moisture-induced degradation.

One-Pot Multicomponent Assembly

Hantzsch Thiazole Synthesis with In Situ Amination

This approach integrates thiazole ring formation and amination into a single pot, enhancing atom economy.

Reagents :

-

Thioamide precursor : 4-(Aminomethyl)thioamide

-

α-Halo carbonyl compound : Chloroacetone

-

Amine source : Dimethylamine hydrochloride

Procedure :

-

Cyclization : Thioamide reacts with chloroacetone in ethanol under reflux (6 hours) to form 4-(chloromethyl)thiazole.

-

Amination : Dimethylamine is introduced directly into the reaction mixture, eliminating isolation of the intermediate.

-

Workup : Neutralization with aqueous NaOH, followed by extraction with ethyl acetate.

Advantages and Limitations

-

Advantages : Reduced purification steps and solvent usage.

-

Limitations : Lower yield due to competing hydrolysis of the chloromethyl intermediate.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial methods adopt continuous flow reactors to enhance reproducibility and safety.

Key features :

-

Reactor type : Microfluidic tubular reactor

-

Residence time : 30–60 minutes

-

Temperature control : Precise thermoregulation (±1°C) via jacketed cooling

Table 2. Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time (h) | 24 | 1 |

| Yield (%) | 70 | 85 |

| Solvent consumption (L/kg) | 50 | 15 |

Analytical Characterization and Quality Control

Spectroscopic Validation

化学反応の分析

反応の種類: コリネシンIIは、以下を含むさまざまな化学反応を起こします。

酸化: コリネシンIIのニトロ基は、特定の条件下でアミノ基に還元できます。

置換: コリネシンIIのヒドロキシル基は、他の化学試薬との置換反応に参加できます。

一般的な試薬と条件:

酸化: 酸化のための一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

置換: アシルクロリドやハロアルカンなどの試薬は、置換反応に使用されます。

主要な生成物:

酸化: ニトロ基の還元は、コリネシンIIのアミノ誘導体の形成をもたらします。

置換: 置換反応は、使用される試薬に応じて、さまざまな誘導体を生み出すことができます。

4. 科学研究への応用

コリネシンIIは、以下を含む幅広い科学研究への応用を持っています。

化学: クロラムフェニコール様抗生物質の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 抗菌特性とさまざまな細菌株に対する作用機序について調査されました。

医学: 細菌感染症の治療における潜在的な治療用途について検討されています。

科学的研究の応用

Corynecin II has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactions of chloramphenicol-like antibiotics.

Biology: Investigated for its antibacterial properties and its mechanism of action against various bacterial strains.

Medicine: Explored for potential therapeutic applications in treating bacterial infections.

Industry: Utilized in the development of new antibiotics and in the study of microbial metabolism and biosynthesis

作用機序

コリネシンIIは、細菌におけるタンパク質合成を阻害することによって、抗菌効果を発揮します。 それは細菌リボソームに結合し、ペプチド結合の形成を阻害し、細菌の成長と複製を阻害します . コリネシンIIの分子標的は、タンパク質合成に不可欠な細菌リボソームの50Sサブユニットです。

6. 類似の化合物との比較

コリネシンIIは、コリネシンI、コリネシンIII、コリネシンIVなどの化合物を含む、クロラムフェニコール様抗生物質のファミリーの一部です . これらの化合物はすべて、類似の核構造を共有していますが、側鎖と特定の官能基が異なります。 コリネシンIIは、スレオニンやホモセリンなどのアミノ酸の組み込みに由来する、特異的なプロピオニル基によって特徴付けられます .

類似の化合物:

コリネシンI: アセチル基が含まれています。

コリネシンIII: バリンに由来するイソブチリル基が含まれています。

コリネシンIVおよびV: 異なる側鎖を持つマイナー成分.

コリネシンIIは、その特異的な抗菌スペクトルと、特定のアミノ酸の組み込みを伴う独特の生合成経路により際立っています。

類似化合物との比較

Substituted Thiazole Derivatives

Key Insights :

Heterocyclic Variants with Triazole or Oxazoline Moieties

Key Insights :

Imidazo[2,1-b]Thiazole Derivatives

Key Insights :

Pyrrole and Other Heterocyclic Analogs

Key Insights :

- Scaffold Hopping : Replacing thiazole with pyrrole () or pyridine () shifts biological targets entirely, underscoring the thiazole ring’s role in COX-2 binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-1-(thiazol-4-yl)methanamine, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between thiazole derivatives (e.g., 4-chloromethylthiazole) and dimethylamine. Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours .

- Catalysts : Base catalysts like triethylamine or sodium hydroxide improve nucleophilic displacement efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .

- Yield Optimization : Continuous flow reactors enhance scalability and reduce side reactions (e.g., over-alkylation) .

Q. How can structural characterization of This compound be performed to confirm its identity?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (N,N-dimethyl group), δ 3.8–4.0 ppm (CH₂ group adjacent to thiazole), and δ 7.2–7.5 ppm (thiazole protons) .

- ¹³C NMR : Signals at 45–50 ppm (N-CH₃), 55–60 ppm (CH₂-N), and 120–130 ppm (thiazole carbons) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 157.1 (calculated for C₆H₁₁N₂S) .

Q. What preliminary biological assays are suitable for evaluating This compound?

- Methodological Answer :

- COX-2 Inhibition : Use chemiluminescent COX inhibitor screening assays (e.g., Cayman Chemical kit) to determine IC₅₀ values. Reported IC₅₀ for this compound is 0.08–0.16 µM, comparable to SC558 (a known COX-2 inhibitor) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the compound’s COX-2 selectivity?

- Methodological Answer :

- SAR Studies : Compare derivatives with substituents at thiazole positions 2, 4, and 5. For example:

| Substituent Position | IC₅₀ (COX-2) | Selectivity (COX-2/COX-1) |

|---|---|---|

| 4-methyl (reference) | 0.10 µM | >100-fold |

| 2-phenyl | 0.15 µM | 50-fold |

| 5-chloro | 0.25 µM | 20-fold |

- Key Insight : Methyl groups at position 4 enhance steric complementarity with COX-2’s hydrophobic pocket .

Q. What computational approaches validate the binding mode of This compound in COX-2?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The thiazole ring forms π-π stacking with Tyr385, while the dimethylamino group hydrogen-bonds with Arg120 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability. RMSD < 2.0 Å confirms stable binding .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, 1 mM EDTA) .

- Compound Stability : Perform HPLC-UV analysis pre- and post-assay to rule out degradation .

- Orthogonal Assays : Cross-validate with fluorescence polarization or SPR-based binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。